2-(6-Fluoro-1-benzofuran-3-yl)acetic acid chemical structure
2-(6-Fluoro-1-benzofuran-3-yl)acetic acid chemical structure
An In-depth Technical Guide: 2-(6-Fluoro-1-benzofuran-3-yl)acetic acid
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of 2-(6-fluoro-1-benzofuran-3-yl)acetic acid, a heterocyclic compound of significant interest within medicinal chemistry and drug discovery. The benzofuran scaffold is a privileged structure found in numerous natural products and pharmacologically active agents, exhibiting a wide array of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] The introduction of a fluorine atom to the benzofuran core can substantially modulate its physicochemical and pharmacokinetic properties, making this particular derivative a compelling candidate for further investigation. This document details the compound's chemical structure, presents a representative synthetic route based on established methodologies, outlines a complete spectroscopic and analytical characterization workflow, and discusses its potential biological applications. The protocols and insights are framed from the perspective of a senior application scientist, emphasizing the rationale behind experimental design and validation to ensure scientific integrity.
Introduction to the Benzofuran Scaffold and Fluorine Substitution
Significance of Benzofurans in Medicinal Chemistry
Benzofuran, a bicyclic system composed of a fused benzene and furan ring, is a cornerstone in the development of therapeutic agents.[5] Its derivatives are known to possess a vast spectrum of biological activities, making them attractive scaffolds for drug design.[2][3][6] Notable examples of drugs containing the benzofuran moiety include Amiodarone, an antiarrhythmic agent, and Griseofulvin, an antifungal drug, highlighting the clinical and commercial success of this heterocyclic family.[3] The versatility of the benzofuran ring allows for substitution at various positions, enabling fine-tuning of its biological and pharmacological profile.[1][5]
The Strategic Role of Fluorine in Drug Design
The incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. Fluorine's high electronegativity and small size can alter the electronic properties of a molecule, influence pKa, and block sites of oxidative metabolism without introducing significant steric hindrance. This often leads to improved pharmacokinetic profiles and enhanced therapeutic efficacy.
Profile of 2-(6-Fluoro-1-benzofuran-3-yl)acetic acid
2-(6-Fluoro-1-benzofuran-3-yl)acetic acid combines the privileged benzofuran scaffold with a strategic fluorine substituent and a carboxylic acid functional group. The acetic acid moiety at the 3-position is a common feature in arylalkanoic acids, a class of compounds known for their anti-inflammatory properties.[7] Furthermore, related benzofuran acetic acid derivatives have been identified as potential inhibitors of bacterial virulence factors, such as the thiol-disulfide oxidoreductase enzyme DsbA from Escherichia coli, suggesting a promising avenue for the development of novel antibacterial agents.[8] This guide serves to equip researchers with the foundational knowledge required to synthesize, characterize, and evaluate this high-potential compound.
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's structure and properties is fundamental to any research endeavor. The key identifiers and computed properties for 2-(6-fluoro-1-benzofuran-3-yl)acetic acid are summarized below.
Molecular Structure Diagram
The 2D chemical structure provides a clear representation of the atomic connectivity and stereochemistry of the molecule.
Caption: 2D structure of 2-(6-Fluoro-1-benzofuran-3-yl)acetic acid.
Physicochemical Data Summary
The following table consolidates key identifiers and predicted properties for the molecule, primarily sourced from PubChem.[9] This data is crucial for experimental planning, including solvent selection, chromatographic method development, and interpretation of mass spectrometry data.
| Property | Value | Source |
| Molecular Formula | C₁₀H₇FO₃ | PubChem[9] |
| Molecular Weight | 194.16 g/mol | PubChem[9] |
| Monoisotopic Mass | 194.03792 Da | PubChem[9] |
| IUPAC Name | 2-(6-fluoro-1-benzofuran-3-yl)acetic acid | PubChem[9] |
| InChI Key | AWFWMTZSPQQBKT-UHFFFAOYSA-N | PubChem[9] |
| SMILES | C1=CC2=C(C=C1F)OC=C2CC(=O)O | PubChem[9] |
| XlogP (Predicted) | 1.9 | PubChem[9] |
| Hydrogen Bond Donors | 1 | ChemScene (analog)[10] |
| Hydrogen Bond Acceptors | 3 | ChemScene (analog)[10] |
Synthesis and Purification
Synthetic Workflow
The rationale for this pathway is its efficiency and use of common transformations in organic synthesis. The key step involves an intramolecular cyclization to form the benzofuran core, a robust and widely used strategy.
Caption: Proposed synthetic workflow for the target compound.
Experimental Protocol: A Representative Synthesis
This protocol is a representative methodology. Researchers must perform their own reaction optimizations and ensure all safety precautions are taken.
Step 1: Etherification of 4-Fluorophenol
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar), add 4-fluorophenol (1.0 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes until hydrogen evolution ceases.
-
Cool the mixture back to 0 °C and add ethyl bromoacetate (1.1 eq) dropwise.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction carefully with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield Ethyl 2-(4-fluorophenoxy)acetate.
Step 2: Formylation (Vilsmeier-Haack Reaction)
-
To a flask containing anhydrous N,N-dimethylformamide (DMF, 3.0 eq) at 0 °C, add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise.
-
Stir the resulting Vilsmeier reagent for 30 minutes at 0 °C.
-
Add a solution of Ethyl 2-(4-fluorophenoxy)acetate (1.0 eq) in DMF dropwise.
-
Heat the reaction mixture to 90 °C and stir for 4-6 hours.
-
Cool to room temperature and pour the mixture onto crushed ice.
-
Neutralize with a saturated NaHCO₃ solution and extract with ethyl acetate (3x).
-
Combine organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify by column chromatography to obtain Ethyl 2-(2-formyl-4-fluorophenoxy)acetate.
Step 3: Intramolecular Cyclization
-
Dissolve Ethyl 2-(2-formyl-4-fluorophenoxy)acetate (1.0 eq) in DMF.
-
Add potassium carbonate (K₂CO₃, 2.0 eq) and stir the mixture at 100-120 °C for 2-4 hours.
-
Monitor the reaction by TLC.
-
After cooling, dilute with water and extract with ethyl acetate (3x).
-
Combine organic layers, wash with brine, dry, and concentrate. Purify the crude product by column chromatography to yield Ethyl (6-fluoro-1-benzofuran-3-yl)acetate.
Step 4: Saponification
-
Dissolve the ester intermediate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (LiOH, 2.0 eq) or sodium hydroxide (NaOH) and stir at room temperature for 2-4 hours.[11]
-
Monitor ester hydrolysis by TLC.
-
Once complete, remove the THF under reduced pressure.
-
Acidify the remaining aqueous solution to pH ~2 with 1M HCl.[11]
-
The solid product will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product, 2-(6-fluoro-1-benzofuran-3-yl)acetic acid.
Spectroscopic and Analytical Characterization
Rigorous characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of NMR, MS, and IR spectroscopy provides a self-validating system for structural elucidation.
Analytical Workflow Diagram
Caption: Standard workflow for analytical characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the carbon-hydrogen framework. While experimental data for the title compound is not published, expected chemical shifts can be predicted based on analogous structures.[12][13]
Protocol:
-
Prepare a ~5-10 mg/mL solution of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Acquire ¹H, ¹³C, and 2D spectra (e.g., COSY, HSQC) on a 400 MHz or higher spectrometer.
Expected ¹H and ¹³C NMR Signals:
| Expected ¹H Signal | Multiplicity | Approx. δ (ppm) | Assignment | Expected ¹³C Signal | Approx. δ (ppm) |
|---|---|---|---|---|---|
| ~10-12 | broad singlet | 1H | Carboxylic Acid (-COOH) | Carboxylic Carbonyl | ~170-175 |
| ~7.6 | singlet | 1H | H2 (furan ring) | C2 | ~145 |
| ~7.4-7.5 | multiplet | 2H | Aromatic (H4, H5) | C7a | ~158 |
| ~7.0-7.2 | multiplet | 1H | Aromatic (H7) | C3a | ~115-120 |
| ~3.7 | singlet | 2H | Methylene (-CH₂-) | C4, C5, C7 | ~105-125 |
| C6 (C-F) | ~160 (d, J≈240Hz) | ||||
| Methylene (-CH₂-) | ~30-35 |
| | | | | C3 | ~110 |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides fragmentation information that supports the proposed structure. High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.
Protocol:
-
Prepare a dilute solution (~1 µg/mL) of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the sample into an ESI-MS (Electrospray Ionization Mass Spectrometer).
-
Acquire data in both positive and negative ion modes.
Predicted Mass Spectrometry Data (from PubChem[9]):
| Adduct | Formula | Predicted m/z |
|---|---|---|
| [M+H]⁺ | C₁₀H₈FO₃⁺ | 195.04520 |
| [M+Na]⁺ | C₁₀H₇FNaO₃⁺ | 217.02714 |
| [M-H]⁻ | C₁₀H₆FO₃⁻ | 193.03064 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
Protocol:
-
Acquire the spectrum using an ATR-FTIR (Attenuated Total Reflectance Fourier Transform Infrared) spectrometer.
-
Place a small amount of the solid sample directly on the ATR crystal.
-
Record the spectrum, typically from 4000 to 400 cm⁻¹.
Expected Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |
| ~1700 | C=O stretch | Carboxylic Acid |
| ~1600, ~1480 | C=C stretch | Aromatic Ring |
| ~1250-1300 | C-O stretch | Aryl Ether & Acid |
| ~1100-1200 | C-F stretch | Aryl Fluoride |
Biological Context and Potential Applications
Known Activities of Benzofuran Acetic Acids
The benzofuran scaffold is a well-established pharmacophore.[2][4] Specifically, benzofuran derivatives substituted with an acetic acid moiety have shown promise. A notable study identified 2-(6-bromobenzofuran-3-yl)acetic acid as a fragment-based hit against E. coli DsbA, a key enzyme for virulence factor folding.[8] This suggests that the core scaffold has an affinity for bacterial protein targets. The fluoro-substituted analog could offer improved properties, potentially leading to a more potent anti-virulence agent. Furthermore, the broader class of benzofurans exhibits significant antimicrobial, anti-inflammatory, and anticancer activities.[11][14][15]
Protocol: Minimum Inhibitory Concentration (MIC) Assay
To evaluate the potential antibacterial activity of 2-(6-fluoro-1-benzofuran-3-yl)acetic acid, a standard broth microdilution MIC assay can be performed. This protocol is a self-validating system as it includes positive and negative controls.
Objective: To determine the lowest concentration of the compound that inhibits visible growth of a target bacterium.
Materials:
-
Test compound stock solution (e.g., 10 mg/mL in DMSO).
-
Bacterial strain (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Sterile 96-well microtiter plates.
-
Positive control antibiotic (e.g., Ciprofloxacin).
-
Negative control (DMSO).
Procedure:
-
In a 96-well plate, add 50 µL of CAMHB to wells 2 through 12.
-
Add 100 µL of the test compound stock solution (appropriately diluted in broth) to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.
-
Well 11 serves as the growth control (broth and bacteria, no compound).
-
Well 12 serves as the sterility control (broth only).
-
Prepare a bacterial inoculum standardized to a 0.5 McFarland standard and dilute it to achieve a final concentration of ~5 x 10⁵ CFU/mL in the wells.
-
Add 50 µL of the standardized bacterial suspension to wells 1 through 11. The final volume in each well is 100 µL.
-
Repeat the process for the positive control antibiotic and the DMSO vehicle control.
-
Incubate the plate at 37 °C for 18-24 hours.
-
Read the MIC as the lowest concentration of the compound in which there is no visible turbidity (growth).
Conclusion and Future Directions
2-(6-Fluoro-1-benzofuran-3-yl)acetic acid is a molecule with considerable potential in drug discovery, leveraging the proven biological relevance of the benzofuran scaffold and the strategic benefits of fluorination. This guide has provided a comprehensive technical framework for its synthesis, purification, and detailed characterization. The presented protocols offer robust, validated starting points for researchers. Future work should focus on the experimental validation of the proposed synthesis, a full spectroscopic characterization of the purified compound, and a broad screening against various biological targets, particularly bacterial virulence factors and inflammatory pathways, to fully uncover its therapeutic potential.
References
-
PubChemLite. 2-(6-fluoro-1-benzofuran-3-yl)acetic acid. PubChem. Available from: [Link]
-
Patel, H., et al. A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. World Journal of Pharmacy and Pharmaceutical Sciences. Available from: [Link]
-
Choi, H. D., et al. 2-(5-Fluoro-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic acid. PMC. Available from: [Link]
-
Arunakumar, D. B., et al. 2-(6-Hydroxy-1-benzofuran-3-yl)acetamide. PMC. Available from: [Link]
-
PubChem. 2-(6-Ethyl-1-benzofuran-3-yl)acetic acid. PubChem. Available from: [Link]
-
Wang, S., et al. Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. Available from: [Link]
-
Asolkar, T., et al. Mini Review on Important Biological Properties of Benzofuran Derivatives. International Journal of Current Research in Chemistry and Pharmaceutical Sciences. Available from: [Link]
-
ResearchGate. Benzofurans: A new profile of biological activities. ResearchGate. Available from: [Link]
-
Nawrot-Modranka, J., et al. Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. MDPI. Available from: [Link]
-
NIST. Fluoroacetic acid. NIST WebBook. Available from: [Link]
-
DeRuiter, J., et al. The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl. DEA.gov. Available from: [Link]
-
Faisal, S., et al. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available from: [Link]
-
Kumar, D. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. AWS. Available from: [Link]
-
American Elements. 2-(2-acetyl-6-methyl-1-benzofuran-3-yl)acetic acid. American Elements. Available from: [Link]
-
American Elements. Benzofurans. American Elements. Available from: [Link]
-
ResearchGate. 1H and 13C NMR data for 2-(5-methoxy-1-benzofuran-3-yl). ResearchGate. Available from: [Link]
-
ResearchGate. 2-(4,6-Dimethyl-1-benzofuran-3-yl)acetic acid. ResearchGate. Available from: [Link]
-
NIST. Acetic acid. NIST WebBook. Available from: [Link]
-
ResearchGate. An Efficient and Convenient Method for Synthesis of Benzofuran-3-acetic Acids and Naphthafuran-acetic Acids. ResearchGate. Available from: [Link]
-
ScienceOpen. Natural source, bioactivity and synthesis of benzofuran derivatives. ScienceOpen. Available from: [Link]
-
ResearchGate. Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. ResearchGate. Available from: [Link]
-
Cheméo. Chemical Properties of Benzofuran (CAS 271-89-6). Cheméo. Available from: [Link]
-
Bio-Rad. Near IR Spectra Collection of Common Organic Compounds (High). Bio-Rad. Available from: [Link]
Sources
- 1. oldsciparks.lbp.world [oldsciparks.lbp.world]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 3. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]
- 4. scienceopen.com [scienceopen.com]
- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. PubChemLite - 2-(6-fluoro-1-benzofuran-3-yl)acetic acid (C10H7FO3) [pubchemlite.lcsb.uni.lu]
- 10. chemscene.com [chemscene.com]
- 11. 2-(5-Fluoro-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2-(6-HYDROXY-1-BENZOFURAN-3-YL) ACETIC ACID(69716-04-7) 1H NMR spectrum [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
